5-Aminohex-4-en-3-one

Description

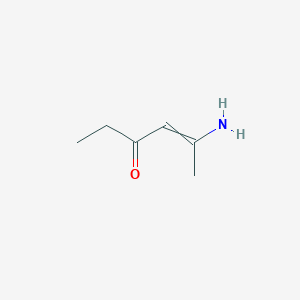

Structure

2D Structure

3D Structure

Properties

CAS No. |

114042-88-5 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

5-aminohex-4-en-3-one |

InChI |

InChI=1S/C6H11NO/c1-3-6(8)4-5(2)7/h4H,3,7H2,1-2H3 |

InChI Key |

CAVGDVLMRCBPRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C=C(C)N |

Origin of Product |

United States |

Methodologies for the Synthesis of 5 Aminohex 4 En 3 One and Its Structural Analogues

Established Synthetic Routes to Enaminones and Specific Relevance to 5-Aminohex-4-en-3-one

Traditional methods for synthesizing β-enaminones have laid the groundwork for more advanced and efficient strategies. These established routes are often characterized by their straightforward reaction pathways.

Condensation Reactions

The most fundamental and widely employed method for the synthesis of β-enaminones, including this compound, is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. oup.comwikipedia.org This reaction is versatile, allowing for the synthesis of a wide array of enaminones by varying the amine and dicarbonyl starting materials.

For the specific synthesis of this compound, the reaction would involve the condensation of 2,4-hexanedione (B1211359) with ammonia. The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl groups of the dicarbonyl compound, followed by the elimination of a water molecule to form the enaminone.

Several variations of this method exist, often employing a catalyst to improve reaction rates and yields. Protic acids are commonly used as catalysts. researchgate.net For instance, formic acid has been demonstrated as a low-cost, mild, and highly efficient catalyst for these condensation reactions, often conducted in methanol (B129727). researchgate.net Microwave irradiation has also been utilized to accelerate the reaction, sometimes in solvent-free conditions.

The choice of solvent can significantly impact the reaction's efficiency. In the condensation of acetylacetone (B45752) with aniline, methanol was found to be the most effective solvent compared to chloroform (B151607), dichloromethane, toluene, and benzene. researchgate.net

A general representation of the condensation reaction is shown below:

R1-C(O)CH2C(O)-R2 + R3R4NH → R1-C(NR3R4)=CHC(O)-R2 + H2O

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 1,3-Diketone | Amine | β-Enaminone | Protic Acid (e.g., Formic Acid) | researchgate.net |

| Acetylacetone | Aniline | 4-(Phenylamino)pent-3-en-2-one | Formic Acid in Methanol | researchgate.net |

| 1,3-Dicarbonyl Compound | Amine | β-Enaminone | None (Solvent-free, 120 °C) | ajgreenchem.com |

Reactions Involving Activated Carbonyl Compounds

Another established route for enaminone synthesis involves the use of activated carbonyl compounds. A prominent example is the reaction of methyl ketones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govsci-hub.st This method is particularly useful for synthesizing N,N-disubstituted enaminones. The reaction typically proceeds by heating the methyl ketone and DMF-DMA, often in a solvent like xylene, although solvent-free conditions can also be employed for higher yields. nih.gov

Modern Synthetic Strategies and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of enaminones. These modern strategies often employ catalysis, multicomponent reactions, and intramolecular cyclizations.

Catalytic Approaches in Enaminone Synthesis

A wide range of catalysts have been explored to enhance the synthesis of β-enaminones, offering advantages such as milder reaction conditions, shorter reaction times, and higher yields.

Metal Catalysis: Various metal catalysts have proven effective. For instance, a combination of [(PPh3)AuCl]/AgOTf has been used to catalyze the reaction of 1,3-dicarbonyl compounds with primary amines under solvent-free conditions at room temperature, affording good to excellent yields. nih.gov Palladium catalysts have been employed for the dehydrogenative β-amination of saturated ketones, where an unstable α,β-unsaturated ketone is generated in situ. oup.com Other metal catalysts used in enaminone synthesis include ceric ammonium (B1175870) nitrate (B79036), ferric (III) ammonium nitrate, and lanthanum trichloride (B1173362) hepta hydrate. acgpubs.org Nickel photocatalysis has also been developed to forge the enaminone scaffold from 3-bromochromones. beilstein-archives.org

Acid Catalysis: Acid catalysts remain prevalent in modern synthetic approaches. PPA-SiO2 has been used as an efficient catalyst for the synthesis of β-enaminones under solvent-free conditions, with optimized catalyst loading leading to high product yields. mdpi.com Dilute hydrochloric acid has also been used as a green and convenient catalyst for the reaction of aromatic amines with 5-substituted-1,3-cyclohexanediones. tandfonline.com

Organocatalysis and Other Catalysts: Zeolites, such as ZSM-5, have been identified as green catalysts that can efficiently facilitate the reaction between primary amines and α,β-dicarbonyl compounds at room temperature. sioc-journal.cn

| Catalyst | Reactants | Conditions | Yield | Reference |

| [(PPh3)AuCl]/AgOTf | 1,3-Dicarbonyl compounds, Primary amines | Solvent-free, Room temperature | Good to excellent | nih.gov |

| PPA-SiO2 | Dimedone, 1,2-Diaminomethane-phenylene | Solvent-free, 70–80 °C | Up to 90% | mdpi.com |

| Palladium | Saturated ketones, Amines | Allyl acetate | Not specified | oup.com |

| Nickel/Photocatalyst | 3-Bromochromones, Amines | Light-mediated | Moderate to good | beilstein-archives.org |

| Dilute HCl | 5-Substituted-1,3-cyclohexanedione, Aromatic amines | Solvent-free, 70-80 °C | Good | tandfonline.com |

| ZSM-5 | Primary amines, α,β-Dicarbonyl compounds | Room temperature | Good | sioc-journal.cn |

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom and step economy. researchgate.net Enaminones are valuable building blocks in MCRs for the construction of diverse organic molecules. researchgate.net

One example is a three-component reaction involving enaminones, primary amines, and aldehydes to produce 1,4-dihydropyridines. beilstein-journals.orgnih.gov This one-pot synthesis can be enhanced by microwave irradiation, which significantly reduces reaction times and the amount of solvent required. beilstein-journals.orgnih.gov Another MCR involves the reaction of aryl olefins with chloroform, triethylamine, and tert-butyl hydroperoxide to form enaminones in a metal-free, one-pot sequential process. organic-chemistry.org Furthermore, a cerium(IV) ammonium nitrate-catalyzed sequential multicomponent reaction between tryptamine, α,β-unsaturated aldehydes, and β-dicarbonyl compounds leads to highly substituted indolo[2,3-a]quinolizines, with the initial step being the formation of a β-enaminone. epa.gov

Intramolecular Cyclization and Ring-Forming Reactions

Enaminones are excellent precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization and ring-forming reactions. These reactions often utilize the multiple reactive sites within the enaminone structure. rsc.org

For example, N-alkyl, N-propargylic β-enaminones can undergo a base-mediated, metal-free intramolecular cyclization to generate polysubstituted pyrrole (B145914) derivatives. rsc.org In another approach, a gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones leads to the formation of 1,4-oxazepine (B8637140) derivatives. acs.orgnih.gov These reactions demonstrate the utility of enaminones as key intermediates in constructing complex cyclic systems. Additionally, enaminones can undergo PIDA-mediated intramolecular oxidative C-N bond formation to directly synthesize quinoxalines. rsc.org

Stereoselective Synthesis of this compound Derivatives

The creation of chiral β-enaminones and their precursors, β-amino ketones, with high stereoselectivity is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. Various catalytic asymmetric methods have been developed to control the stereochemistry at the carbon centers.

One prominent strategy is the use of chiral phase-transfer catalysts derived from cinchona alkaloids for the asymmetric Mannich reaction between ketones and imines. rsc.orgrsc.org These catalysts, which are N-quaternised cinchona alkaloid ammonium salts, have been shown to effectively catalyze the nucleophilic addition to afford Mannich reaction products with tertiary stereocenters in high yields (up to 95%) and excellent enantioselectivities (up to 97% ee). rsc.orgrsc.org The reaction is typically carried out under mild conditions, making it a practical approach for generating chiral β-amino ketones.

Another approach involves the use of dipeptide-based phosphonium (B103445) salts as organocatalysts in an asymmetric Mannich/radical debromination cascade of α-brominated ketones. researchgate.net This method allows for the construction of diverse chiral β-amino ketone-pyrazolinone scaffolds with high yields and enantioselectivities.

The use of chiral auxiliaries, such as sulfinimines (N-sulfinyl imines), provides another reliable route. The addition of prochiral lithium enolates of Weinreb amides to sulfinimines leads to the formation of syn-α-substituted β-amino Weinreb amides. nih.gov These products are valuable chiral building blocks that can be readily converted to the corresponding syn-α-substituted β-amino ketones.

Organocatalysis has also been successfully applied in the decarboxylative Mannich reaction of β-keto acids. A bifunctional thiourea (B124793) catalyst derived from cinchonine (B1669041) can effectively catalyze this reaction, yielding β-amino ketones in excellent yields with moderate to good enantioselectivities. beilstein-journals.org

Furthermore, a highly stereoselective approach to Cbz-protected β-enaminones involves a sodium hydroxide-catalyzed rearrangement of propargylic hydroxylamines. organic-chemistry.org This method provides access to Z-isomers exclusively, which can then be used in the synthesis of other important compounds like pyrimidines. organic-chemistry.org

| Method | Catalyst/Reagent | Substrates | Product Type | Key Findings | Reference |

| Asymmetric Mannich Reaction | Cinchona alkaloid-based chiral phase-transfer catalysts | Ketones and Imines | Chiral β-amino ketones with tertiary stereocenters | High yields (up to 95%) and excellent enantioselectivities (up to 97% ee). | rsc.orgrsc.org |

| Asymmetric Mannich/Radical Debromination | Dipeptide-based phosphonium salt | α-Brominated ketones | Chiral β-amino ketone-pyrazolinone scaffolds | High yields and enantioselectivities. | researchgate.net |

| Chiral Auxiliary Approach | Sulfinimines and prochiral Weinreb amide enolates | N/A | syn-α-substituted β-amino Weinreb amides | Precursors to syn-α-substituted β-amino ketones. | nih.gov |

| Decarboxylative Mannich Reaction | Cinchonine-derived bifunctional thiourea catalyst | β-Keto acids | β-Amino ketones | Excellent yields and moderate to good enantioselectivities. | beilstein-journals.org |

| Rearrangement of Propargylic Hydroxylamines | Sodium hydroxide | Propargylic hydroxylamines | Cbz-protected β-enaminones | Highly stereoselective for Z-isomers. | organic-chemistry.org |

Sustainable Synthetic Practices and Process Intensification

In recent years, the development of sustainable synthetic methods has become a major focus in chemical research. For the synthesis of β-enaminones, several green chemistry approaches have been reported, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

Solvent-free synthesis is a key strategy for greening the production of β-enaminones. The reaction of 1,3-dicarbonyl compounds with amines can be effectively carried out without a solvent, often with the aid of a catalyst. For instance, PPA-SiO2 (polyphosphoric acid supported on silica (B1680970) gel) has been used as an efficient catalyst for this transformation under solvent-free conditions, offering high selectivity and good yields. mdpi.com In some cases, the reaction can proceed even without a catalyst at elevated temperatures (120 °C), providing high to excellent yields and simplifying the work-up procedure. ajgreenchem.com

The use of environmentally benign and reusable catalysts is another cornerstone of sustainable synthesis. Ceric ammonium nitrate (CAN) has been demonstrated as a low-toxicity and efficient catalyst for the reaction between amines and β-dicarbonyl compounds in various solvents, including water. organic-chemistry.org Other green catalysts include silica sulfuric acid mdpi.com and citric acid supported on silica gel (citric acid/SiO2), the latter being effective under microwave irradiation, which can significantly reduce reaction times. researchgate.net A particularly novel and eco-friendly approach is the use of onion extract as a natural acid catalyst for the enamination of 1,3-dicarbonyls in ethanol (B145695) at room temperature, achieving excellent yields. researchgate.netresearchgate.net

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, has also been applied to the synthesis of β-amino ketones. Continuous flow synthesis has emerged as a powerful tool. The synthesis of β-aminoketones has been successfully translated from batch to continuous flow mode, leading to increased efficiency, safety, and scalability, with residence times of less than 90 seconds at elevated temperatures. researchgate.net This approach not only enhances productivity but also allows for better control over reaction parameters. Furthermore, multi-step flow processes have been designed for the clean synthesis of N-Boc-β-amino ketones, minimizing waste and often eliminating the need for purification steps. researchgate.net

| Sustainable Approach | Method/Catalyst | Conditions | Advantages | Reference |

| Solvent-Free Synthesis | PPA-SiO2 catalyst | Solvent-free | High selectivity, easy work-up. | mdpi.com |

| Solvent-Free Synthesis | None (thermal) | 120 °C, catalyst-free | High yields, operational simplicity. | ajgreenchem.com |

| Green Catalysis | Ceric Ammonium Nitrate (CAN) | Room temperature, various solvents including water | Low toxicity, high efficiency, broad substrate scope. | organic-chemistry.org |

| Green Catalysis | Citric acid/SiO2 | Microwave irradiation | Shorter reaction times, moderate to good yields. | researchgate.net |

| Biocatalysis | Onion extract | Ethanol, room temperature | Environmentally benign, excellent yields. | researchgate.netresearchgate.net |

| Process Intensification | Continuous Flow Synthesis | Elevated temperatures | Increased efficiency, safety, and scalability; short residence times. | researchgate.net |

| Process Intensification | Multi-step Flow Synthesis | N/A | Waste minimization, clean product formation. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Aminohex 4 En 3 One

Nucleophilic Reactivity at Various Centers

5-Aminohex-4-en-3-one possesses two primary nucleophilic centers: the α-carbon of the enamine system and the amino nitrogen. The lone pair of electrons on the nitrogen atom can be delocalized through the π-system, which enhances the nucleophilicity of the α-carbon. wikipedia.orgmasterorganicchemistry.com This dual reactivity allows for selective reactions depending on the nature of the electrophile and the reaction conditions.

Reactions at the Enamine Carbon

The enamine carbon of this compound is a soft nucleophile and readily reacts with various soft electrophiles. This reactivity is a cornerstone of enamine chemistry, allowing for the formation of new carbon-carbon bonds at the α-position to the carbonyl group. wikipedia.orgmasterorganicchemistry.com Common reactions include alkylation and acylation.

Alkylation: The reaction of enamines with alkyl halides is a well-established method for the synthesis of α-alkylated ketones. In the case of this compound, this reaction would proceed via nucleophilic attack of the enamine carbon on the alkyl halide, forming an iminium salt intermediate. Subsequent hydrolysis would yield the corresponding α-alkylated β-diketone.

| Electrophile | Reagent | Product after Hydrolysis |

| Alkyl Halide | R-X | 2-alkyl-hexane-3,5-dione |

| Acyl Halide | RCO-X | 2-acyl-hexane-3,5-dione |

Michael Addition: As a soft nucleophile, the enamine carbon of this compound is expected to undergo Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This 1,4-conjugate addition is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. mdpi.com

Reactions at the Amino Nitrogen

The nitrogen atom of the amino group in this compound retains some of its nucleophilic character, although this is diminished by the delocalization of its lone pair into the conjugated system. Nevertheless, it can react with hard electrophiles.

Acylation: The amino group can be acylated by reaction with acyl chlorides or anhydrides. This reaction typically occurs under basic conditions to neutralize the acid byproduct and proceeds to form an N-acylated enaminone.

Electrophilic Reactivity

While this compound is predominantly nucleophilic, it also possesses electrophilic character. The carbonyl carbon is susceptible to attack by strong nucleophiles. Additionally, the β-carbon of the enaminone system can act as an electrophilic site, particularly after protonation of the carbonyl oxygen, which enhances the polarization of the conjugated system. This electrophilic nature is exploited in various cyclization and condensation reactions.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound can undergo addition reactions, although its reactivity is influenced by the electron-donating amino group. wikipedia.orgmsu.edu

Hydrogenation: Catalytic hydrogenation of the double bond is a common transformation. Depending on the catalyst and reaction conditions, the carbonyl group may also be reduced. pressbooks.pub For selective reduction of the double bond, specific catalysts and conditions would be required.

| Reagent | Catalyst | Product |

| H₂ | Pd/C | 5-aminohexan-3-one |

| H₂ | Raney Ni | 5-aminohexan-3-ol |

Oxidation and Reduction Processes

The enaminone functionality can be subjected to various oxidation and reduction reactions.

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). The double bond is generally unreactive towards NaBH₄. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl group and the double bond.

Oxidation: The enamine double bond is susceptible to oxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially epoxidize the double bond or lead to other oxidative transformations. The outcome of such reactions would be highly dependent on the specific oxidant and reaction conditions.

Pericyclic Reactions and Cycloadditions

The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably cycloaddition reactions. msu.edumasterorganicchemistry.comlibretexts.org

Diels-Alder Reaction: this compound can potentially act as a diene in Diels-Alder reactions due to the presence of the conjugated system. The electron-donating amino group would activate the diene system, making it reactive towards electron-deficient dienophiles. Such [4+2] cycloadditions would lead to the formation of six-membered rings. nih.govpraxilabs.com

Synthesis of Heterocycles: Enaminones are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.net The multiple reactive sites allow for condensation reactions with various reagents to form pyridines, pyrimidines, pyrazoles, and other heterocyclic systems. organic-chemistry.orgmdpi.comresearchgate.netmdpi.com For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyridine (B92270) ring, while reaction with hydrazine (B178648) could yield a pyrazole (B372694).

| Reagent | Heterocyclic Product |

| 1,3-Dicarbonyl Compound | Pyridine derivative |

| Hydrazine | Pyrazole derivative |

| Guanidine | Pyrimidine (B1678525) derivative |

Ene Reactions

There is no specific information available in the scientific literature regarding the participation of this compound in ene reactions. The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). While the structural framework of this compound contains potential ene and enophile moieties, no studies have been published detailing its reactivity in this type of transformation.

[2+2] Cycloadditions

Specific studies on [2+2] cycloaddition reactions involving this compound are absent from the current body of scientific literature. This class of reactions, which typically occurs under thermal or photochemical conditions to form four-membered rings, is a known reaction pathway for some β-enaminones. researchgate.net However, no data has been reported on the specific conditions, substrates, or mechanistic pathways for this compound in this context.

6π-Electrocyclizations

There is no documented evidence of this compound undergoing 6π-electrocyclizations. This type of pericyclic reaction, which involves the formation of a six-membered ring from a conjugated system with six pi electrons, is a powerful tool in organic synthesis. wikipedia.org Despite the potential for the enaminone system to be part of a larger conjugated system suitable for such a reaction, no research has been published to confirm or study this reactivity for this specific compound.

Rearrangement Mechanisms

Detailed mechanistic investigations into rearrangement reactions specifically involving this compound are not available. While rearrangements like the Beckmann rearrangement are well-established for related structures such as oximes, no studies have been found that apply to or analyze specific rearrangement pathways for this compound. masterorganicchemistry.com General studies on β-enaminones have noted cascade reactions initiated by C-C bond cleavage, but these have not been specifically detailed for this compound. acs.org

Radical-Mediated Transformations

The behavior of this compound in radical-mediated transformations remains uninvestigated in the available scientific literature. While radical reactions are a major area of organic chemistry, providing unique pathways for molecular construction, no studies have focused on the generation or reaction of radical species from this compound.

Tautomerism and Conformational Dynamics of 5 Aminohex 4 En 3 One

Enamine-Imine Tautomeric Equilibrium

The primary tautomerism in 5-Aminohex-4-en-3-one is the equilibrium between its enamine and imine forms. This process involves the migration of a proton and a subsequent shift of double bonds. The two principal tautomers are the keto-enamine and the enol-imine forms. conicet.gov.ar

Keto-enamine form: This form, officially named (4Z)-5-aminohex-4-en-3-one, is characterized by a ketone group (C=O) and an enamine group (C=C-N).

Enol-imine form: This tautomer contains an enol group (C=C-OH) and an imine group (C=N).

Theoretical and computational studies on various enaminone structures consistently indicate that the keto-enamine form is generally more stable than the enol-imine form. ijnc.ir This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen, creating a stable six-membered quasi-ring. ijnc.irrsc.org This delocalized π-electron system is a major driving force favoring the keto-enamine tautomer. rsc.orgacademie-sciences.fr

The enamine-imine tautomerism can be visualized as follows:

Figure 1: Enamine-Imine Tautomeric Equilibrium in this compound.

Keto-Enol Tautomeric Analogies in Enaminone Systems

The enamine-imine tautomerism observed in this compound is a direct nitrogen analog of the more widely known keto-enol tautomerism. thieme.dewikipedia.org In both phenomena, a proton shifts its position between a heteroatom (oxygen or nitrogen) and a carbon atom, leading to a rapid equilibrium between two structural isomers. wikipedia.orgvedantu.com

The stabilization of the enol form in many ketones is driven by factors like conjugation and hydrogen bonding, which is mirrored in the stabilization of the enamine tautomer in enaminone systems. mdpi.com However, the presence of the nitrogen atom introduces unique electronic properties that modulate the equilibrium. The isomerization of 2- and 4-phenacylquinolines to their enaminone tautomers, for instance, occurs through stepwise acid- or base-catalyzed pathways analogous to those for the enolization of ketones. rsc.org

Influence of Solvent Environment on Tautomeric Ratios

The solvent environment plays a critical role in determining the ratio of tautomers at equilibrium. academie-sciences.frnih.gov The polarity of the solvent can significantly shift the balance by preferentially solvating and stabilizing one tautomer over the other. rsc.orgmdpi.com

In non-polar solvents like chloroform (B151607) (CDCl₃), the intramolecularly hydrogen-bonded keto-enamine form is often favored. rsc.org This is because the non-polar solvent does not effectively compete for hydrogen bonding, leaving the internal hydrogen bond intact and dominant. In contrast, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can disrupt the internal hydrogen bond by forming their own hydrogen bonds with the solute. researchgate.net This can lead to an increased population of the imine tautomer or other open forms. academie-sciences.frmdpi.com Studies on analogous compounds have shown that increasing solvent polarity can shift the equilibrium, and in some cases, the enamine form remains predominant even in polar solvents, albeit with a different solvation shell. academie-sciences.fr

The following table, based on findings for analogous enaminone systems, illustrates the potential influence of solvents on the tautomeric equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (General Trend) | Molar Fraction (Illustrative) |

| Chloroform (CDCl₃) | 4.8 | Keto-Enamine | ~63% Keto-Enamine, ~37% Imine academie-sciences.fr |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto-Enamine (highly solvated) | May shift equilibrium towards imine in some systems academie-sciences.fr |

| Water | 80.1 | Equilibrium can significantly shift; depends on specific substituent effects | Varies widely rsc.org |

This table presents illustrative data based on studies of various enaminone compounds to demonstrate the general principles of solvent effects.

Substituent Effects on Tautomeric Preferences

The electronic nature of substituents on the enaminone skeleton can profoundly affect the tautomeric equilibrium. ijnc.ir Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the stability of the respective tautomers by modifying the electron density across the conjugated system and the strength of the intramolecular hydrogen bond. rsc.org

Electron-Withdrawing Groups (EWGs): When placed on the phenacyl part of related structures, EWGs tend to strengthen the intramolecular hydrogen bond in the enaminone form, further stabilizing it and increasing its predominance. rsc.org

Electron-Donating Groups (EDGs): Conversely, EDGs can decrease the stability of the keto-enamine tautomer, leading to an increase in the proportion of the ketimine form. rsc.org For example, in a study of 2-phenacylquinolines, an EDG like p-NMe₂ increased the ketimine population to 33%. rsc.org

This effect on the stability of tautomers can be systematically evaluated using computational methods like Density Functional Theory (DFT). mdpi.com

| Substituent Type on N or C-backbone | Effect on Keto-Enamine Form | Expected Predominant Tautomer |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Destabilizes the intramolecular H-bond | Equilibrium shifts towards Imine form |

| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Stabilizes the intramolecular H-bond | Keto-Enamine form is further stabilized |

This table summarizes general trends observed in studies of substituted enaminones. rsc.orgmdpi.com

Conformational Analysis and Isomerism

Beyond tautomerism, this compound can exist in different spatial arrangements known as conformations. These arise from rotation around single bonds. pressbooks.pub For the C4-C5 bond, different conformers are possible, but the most stable arrangement is typically the one that minimizes steric hindrance. lumenlearning.com

The (Z)-enaminone form is generally found to be the most stable isomer due to the formation of the intramolecular hydrogen bond, which locks the molecule into a planar, six-membered ring-like structure. rsc.org This conformation is more stable than the corresponding (E)-isomer, where such an internal hydrogen bond is not possible.

Analysis of similar acyclic molecules shows that staggered conformations are energetically favored over eclipsed conformations. pressbooks.pub In the context of this compound, rotation around the C3-C4 single bond would lead to various staggered and eclipsed conformers, with the lowest energy conformer being the one that minimizes interactions between the bulkier groups. lumenlearning.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Aminohex 4 En 3 One

Chromatographic Techniques for Separation and Analysis (e.g., HPLC).

It is possible that the full characterization of 5-Aminohex-4-en-3-one is described in proprietary databases, older or less digitally accessible journals, or internal corporate research that has not been made public. Until such a primary source becomes available, a comprehensive and data-rich article on the advanced spectroscopic and analytical characterization of this specific compound cannot be responsibly generated.

Theoretical and Computational Chemical Insights into 5 Aminohex 4 En 3 One

Electronic Structure and Bonding Analysis

5-Aminohex-4-en-3-one is a member of the β-enaminone class of compounds, which are characterized by the conjugated N–C=C–C=O system. nih.gov This arrangement gives rise to significant electronic delocalization, which can be represented by resonance structures. The lone pair of electrons on the nitrogen atom participates in conjugation with the π-system of the double bond and the carbonyl group. This delocalization results in a hybrid structure with partial double bond character between the N-C and C-C single bonds, and a reduced double bond character for the C=C and C=O bonds.

This electron delocalization is a key feature of the molecule's electronic structure, leading to enhanced stability. The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing keto group (-C=O) within the conjugated system creates a push-pull effect. This intramolecular charge transfer (ICT) is a defining characteristic of β-enaminones and significantly influences their chemical and physical properties. rsc.org The bonding can be described in terms of sp² hybridization for the nitrogen, the two olefinic carbons, and the carbonyl carbon, allowing for the formation of the continuous π-orbital system necessary for conjugation.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms and energy profiles of chemical reactions. For molecules like this compound, DFT calculations can elucidate reaction pathways, identify transition states, and determine activation energies, providing deep insights into their reactivity. mdpi.com These calculations are instrumental in understanding processes such as cycloaddition reactions, C-H functionalization, and annulation, where enaminones serve as versatile synthons for synthesizing heterocyclic and polyaromatic compounds. mdpi.comrsc.org

DFT methods, such as those employing the B3LYP or M06-2X functionals, can model the energetics of different proposed mechanisms, for instance, distinguishing between a stepwise radical-mediated pathway and a concerted cycloaddition. mdpi.com By calculating the energy barriers for each path, researchers can predict the most favorable reaction route. For example, in catalyzed reactions involving β-enaminones, DFT can help map out the entire catalytic cycle, identifying key intermediates and transition states, which is crucial for optimizing reaction conditions and designing more efficient catalysts. mdpi.com

Table 1: Representative Energetic Data from DFT Calculations for β-Enaminone Systems Note: This table presents typical data for related enaminone systems to illustrate the outputs of DFT calculations, as specific values for this compound are not available in the public literature.

| Parameter | Value (kcal/mol) | Method/Basis Set | Description |

|---|---|---|---|

| Gibbs Free Energy Difference (Tautomers) | 5.20 | DFT-B3LYP/6-311++G** | Energy difference between -NH and -OH tautomeric forms of a pyrazolone-based enaminone. |

| Intramolecular Hydrogen Bond Energy (-NH form) | 7.0 | DFT-B3LYP/6-311++G** | Calculated strength of the N-H•••O hydrogen bond in a pyrazolone-based enaminone. |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape. These simulations generate a trajectory of conformations by applying Newton's equations of motion, allowing researchers to explore the different shapes the molecule can adopt and their relative stabilities. youtube.com

The flexibility of the hexenone (B8787527) backbone and the rotation around single bonds mean that this compound can exist in various conformations. MD simulations, often employing force fields like AMBER or GAFF, can help identify the most energetically favorable (lowest energy) conformers. youtube.comnih.gov Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates how it interacts with other molecules, which is fundamental to predicting its reactivity and biological activity. nih.gov Furthermore, MD can be performed in explicit solvent environments, such as water, to study how solvent interactions influence conformational preferences. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the highest energy orbital containing electrons, acts as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electrophile or electron acceptor. youtube.com

For this compound, the delocalized π-system significantly influences the energy and spatial distribution of these frontier orbitals. The HOMO is typically characterized by high electron density on the nitrogen atom and the α-carbon, making these sites nucleophilic. The LUMO, on the other hand, is expected to have significant contributions from the carbonyl carbon and the β-carbon, marking them as the primary electrophilic sites. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. nih.gov Computational studies on related β-enaminones show that substitutions on the molecule can tune this HOMO-LUMO gap, thereby modulating the molecule's electronic properties and reactivity. rsc.orgsemanticscholar.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative β-Enaminone Note: The following data is for a related pyrazolone-based enaminone system, illustrating typical FMO energy values obtained from quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.21 | Highest Occupied Molecular Orbital, indicating the molecule's capacity to donate electrons. |

| LUMO | -1.98 | Lowest Unoccupied Molecular Orbital, indicating the molecule's capacity to accept electrons. |

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and analysis. Methods based on DFT can be used to calculate infrared (IR) and nuclear magnetic resonance (NMR) spectra for compounds like this compound. dtic.milresearchgate.net

To predict an IR spectrum, DFT calculations are used to determine the vibrational frequencies of the molecule. dtic.milyoutube.com These calculations involve finding the second derivatives of the energy with respect to the atomic coordinates. dtic.mil The resulting calculated frequencies and their intensities can be compared with experimental FT-IR spectra to aid in assigning specific absorption bands to molecular vibrations, such as the C=O stretch, N-H bend, or C=C stretch. researchgate.net

For NMR spectra, chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. researchgate.netuncw.edu The process typically involves first finding the lowest energy conformers of the molecule, then calculating the isotropic shielding values for each nucleus in those conformations. uncw.edu By performing a Boltzmann-weighted average of these values based on the conformer energies, a predicted spectrum is generated. uncw.edu These predictions, especially when benchmarked and linearly corrected, can achieve high accuracy and are instrumental in confirming chemical structures. github.io

Table 3: Comparison of Predicted vs. Typical Experimental Spectroscopic Data for β-Enaminone Moieties Note: This table provides a general comparison. Predicted values are highly dependent on the level of theory and basis set used. Experimental values represent typical ranges for the β-enaminone functional group.

| Spectroscopic Property | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | ~1650 cm⁻¹ | 1640-1660 cm⁻¹ |

| IR: C=C Stretch (cm⁻¹) | ~1580 cm⁻¹ | 1560-1590 cm⁻¹ |

| ¹H NMR: N-H Proton (ppm) | 5.0 - 12.0 ppm (highly variable) | 5.0 - 12.0 ppm (broad, solvent dependent) |

| ¹H NMR: Vinyl Proton (ppm) | ~5.0 ppm | 4.8 - 5.5 ppm |

Table of Mentioned Compounds

| Compound Name |

|---|

Coordination Chemistry of 5 Aminohex 4 En 3 One As a Ligand

Ligand Properties and Denticity

5-Aminohex-4-en-3-one, a member of the β-enaminone family, possesses favorable characteristics that make it an effective ligand in coordination chemistry. Its structure contains both an amino group (-NH2) and a keto group (C=O), which can act as donor sites for coordination with metal ions.

The key to its coordinating ability lies in the arrangement of these functional groups. The nitrogen atom of the amino group and the oxygen atom of the keto group are positioned in such a way that they can form a stable six-membered chelate ring upon coordination with a metal center. This arrangement allows this compound to act as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. The delocalized π-electron system within the N-C=C-C=O fragment enhances the stability of the resulting metal complexes.

The general structure of a β-enaminone ligand coordinating to a metal ion is depicted below:

Table 1: General Properties of β-Enaminone Ligands

| Property | Description |

| Functional Groups | Amino (-NH2), Keto (C=O) |

| Potential Donor Atoms | Nitrogen, Oxygen |

| Typical Denticity | Bidentate |

| Chelate Ring Size | 6-membered |

Formation of Metal Complexes

β-Enaminones, including this compound, readily form complexes with a wide range of metal ions. The formation of these complexes typically involves the reaction of the β-enaminone with a metal salt in a suitable solvent.

Transition metals, with their partially filled d-orbitals, have a strong affinity for ligands like this compound. Complexes with divalent transition metal ions such as cobalt(II), nickel(II), and copper(II) are commonly synthesized and studied. The synthesis often involves a straightforward reaction where the ligand displaces solvent molecules from the metal's coordination sphere. The resulting complexes are often colored and can exhibit interesting magnetic and electronic properties depending on the metal ion and the coordination geometry.

For instance, the reaction of a β-enaminone with a metal(II) chloride in an alcoholic solvent can lead to the formation of a neutral complex of the type [M(L)2], where L represents the deprotonated β-enaminone ligand.

The simultaneous binding of the nitrogen and oxygen atoms of this compound to a metal ion is an example of chelation. The resulting complex, containing a ring structure that includes the metal ion, is known as a chelate.

The formation of chelate complexes is thermodynamically favored over the formation of complexes with analogous monodentate ligands (ligands that bind through only one donor atom). This enhanced stability is known as the chelate effect . The primary driving force for the chelate effect is a significant increase in entropy. When a bidentate ligand like this compound replaces two monodentate ligands from the metal's coordination sphere, the number of free molecules in the system increases, leading to a positive change in entropy (ΔS > 0). This favorable entropy change contributes to a more negative Gibbs free energy change (ΔG = ΔH - TΔS), making the chelate complex more stable.

Table 2: Thermodynamic Comparison of Chelation vs. Monodentate Coordination

| Reaction Type | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Monodentate Coordination | Typically Exothermic | Small or Negative | Favorable |

| Chelation | Typically Exothermic | Significantly Positive | More Favorable |

Structural Characterization of Coordination Compounds

The structures of coordination compounds formed with β-enaminone ligands are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, the vibrational frequencies of the C=O and N-H bonds are expected to shift. A decrease in the C=O stretching frequency and a change in the N-H stretching frequency are indicative of the coordination of the carbonyl oxygen and the amino nitrogen to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons near the coordination sites can confirm the binding of the ligand to the metal.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge transfer bands. These spectra can help in determining the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar).

Applications in Catalysis via Metal Complexes

Metal complexes of β-enaminones have shown promise as catalysts in various organic transformations. The versatility of these complexes arises from the ability to tune their electronic and steric properties by modifying the β-enaminone ligand or changing the metal center.

Transition metal complexes derived from β-enaminones have been explored as catalysts in reactions such as C-H bond functionalization and annulation to synthesize various heterocyclic compounds. rsc.org The catalytic activity is attributed to the ability of the metal center to activate substrates and facilitate bond-forming reactions. For example, cobalt complexes have been investigated for their catalytic role in coupling reactions. chemrxiv.org Similarly, nickel and copper complexes of related ligands have demonstrated catalytic activity in a range of transformations. researchgate.netrsc.org The specific applications of this compound metal complexes in catalysis are an area of ongoing research, with the potential to develop efficient and selective catalysts for organic synthesis.

Applications of 5 Aminohex 4 En 3 One in Synthetic Organic Chemistry

Role as a Versatile Building Block in Heterocyclic Synthesis

The β-enaminone moiety within 5-Aminohex-4-en-3-one serves as a powerful synthon for the construction of various heterocyclic rings. Enaminones are widely recognized as valuable intermediates in synthetic organic chemistry due to their ability to react with both electrophiles and nucleophiles. youtube.comresearchgate.net This dual reactivity allows them to participate in a variety of cyclization reactions to form stable ring systems.

The reactivity of the enaminone core allows for the synthesis of a diverse range of heterocycles. For instance, reactions with dinucleophiles can lead to the formation of six-membered rings. When reacted with compounds containing active methylene (B1212753) groups, enaminones can yield substituted pyridines. researchgate.net Similarly, reactions with hydrazines can afford pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) can lead to isoxazoles. researchgate.net The specific reaction pathways and resulting heterocyclic systems are highly dependent on the reaction conditions and the nature of the reacting partner.

| Reactant Type | Resulting Heterocycle | General Reaction Description |

|---|---|---|

| Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate) | Pyridines, Pyridinones | Condensation and cyclization, often catalyzed by an acid or base, leading to the formation of a substituted pyridine (B92270) ring. |

| Hydrazines (e.g., hydrazine (B178648) hydrate, phenylhydrazine) | Pyrazoles | Reaction involves the nucleophilic attack of the hydrazine followed by cyclization and dehydration to form the pyrazole ring. researchgate.net |

| Amidines (e.g., guanidine) | Pyrimidines | Condensation reaction leading to the formation of the pyrimidine (B1678525) core. |

| Hydroxylamine | Isoxazoles | Reaction with hydroxylamine hydrochloride can yield pyrazolylisoxazoles, demonstrating the versatility of the enaminone scaffold. researchgate.net |

Synthesis of Complex Nitrogen-Containing Molecules

The structural framework of this compound is a key component for the synthesis of various complex nitrogen-containing molecules, including β-amino carbonyls, piperidines, and pyrrolidines. These classes of compounds are of significant interest due to their prevalence in natural products and pharmaceutically active molecules. researchgate.net

β-Amino Carbonyls: β-Amino carbonyl compounds are important synthetic intermediates for producing β-amino alcohols and β-amino acids. uobaghdad.edu.iq The synthesis of these compounds can be achieved through various methods, including the Mannich reaction, which involves the aminoalkylation of a carbon acid. Enaminones, by their nature, are vinylogous amides and can be seen as pre-formed β-amino carbonyl systems. Further functionalization of the enaminone can lead to more complex β-amino carbonyl structures.

Piperidines: The piperidine (B6355638) ring is a common structural motif in many alkaloids and pharmaceuticals. rsc.org Synthetic strategies towards piperidine derivatives can involve the cyclization of linear precursors. Enaminones can serve as precursors to δ-amino carbonyl intermediates, which can then undergo cyclization to form piperidine rings. researchgate.net Intramolecular aza-Michael reactions of N-tethered alkenes are a powerful method for the enantioselective synthesis of substituted piperidines. rsc.org

Pyrrolidines: Pyrrolidines are another important class of nitrogen-containing heterocycles found in numerous natural products and used as chiral catalysts in asymmetric synthesis. nih.govnih.gov The synthesis of pyrrolidines can be achieved through various routes, including 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes. nih.gov While direct synthesis from simple enaminones like this compound is less common, the functional groups present in the enaminone can be modified to create precursors suitable for pyrrolidine (B122466) ring formation.

| Target Molecule | Synthetic Strategy Involving Enaminone-like Precursors | Key Reaction Type |

|---|---|---|

| β-Amino Carbonyls | Mannich-type reactions or conjugate additions to α,β-unsaturated systems. uobaghdad.edu.iq | Nucleophilic Addition |

| Piperidines | Vinylogous Mannich reaction followed by cyclization. researchgate.net Intramolecular aza-Michael addition. rsc.org | Cyclization, Conjugate Addition |

| Pyrrolidines | 1,3-Dipolar cycloaddition of azomethine ylides generated from related precursors. nih.gov | Cycloaddition |

Participation in Asymmetric Catalytic Transformations

The carbon-carbon double bond in this compound can be a target for various asymmetric catalytic transformations, allowing for the synthesis of chiral molecules. The development of enantioselective methods is a cornerstone of modern organic synthesis, particularly for the preparation of active pharmaceutical ingredients.

One of the most significant transformations is the asymmetric hydrogenation of the enamine double bond. This reaction, typically catalyzed by chiral transition-metal complexes, can produce chiral β-amino ketones with high enantioselectivity. youtube.comisnra.net These chiral products are valuable building blocks for the synthesis of other enantiomerically pure compounds.

Another important reaction is the asymmetric conjugate addition to the enone system. While the amino group deactivates the β-position towards nucleophilic attack compared to a standard α,β-unsaturated ketone, reactions can still be achieved under specific catalytic conditions. Asymmetric aza-Michael reactions, for instance, provide a direct route to chiral diamines or other nitrogen-rich compounds. rsc.org

| Transformation | Catalyst Type | Product | Significance |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition-metal complexes (e.g., Rhodium, Ruthenium) with chiral ligands. youtube.comisnra.net | Chiral β-amino ketone | Access to enantiomerically enriched building blocks. |

| Asymmetric Conjugate Addition (Aza-Michael) | Chiral metal complexes or organocatalysts. rsc.org | Chiral β-amino carbonyl with additional functionalization | Formation of C-N bonds with stereocontrol. |

| Enantioselective Imine Condensation | Chiral phosphoric acids. mdpi.com | Chiral β-enaminone | Desymmetrization of meso-diketones to form chiral enaminones. |

Precursor in Natural Product Synthesis Strategies

The versatile reactivity of the enaminone scaffold makes it an attractive starting point for the total synthesis of natural products, particularly alkaloids. youtube.com The ability to construct heterocyclic systems and introduce nitrogen functionality is crucial for building the complex architectures of these molecules.

Enaminones can be employed in the early stages of a synthetic sequence to establish a core heterocyclic structure, which is then further elaborated to the final natural product. For example, a β-stannyl enamine was used as a key intermediate in the total synthesis of the Lycopodium alkaloid (+)-serratezomine A. isnra.net This highlights how a modified enamine structure can be a lynchpin in a convergent synthetic strategy. The enaminone's ability to participate in cyclization and annulation reactions is a recurring theme in its application in total synthesis.

Integration into Supramolecular Architectures

The structural features of this compound, namely the hydrogen bond donor (N-H) and acceptor (C=O) groups, allow for its participation in the formation of ordered supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

The intramolecular N−H···O hydrogen bond in β-enaminones is a well-characterized interaction that contributes to the stability of the cis-enaminone configuration. researchgate.net This resonance-assisted hydrogen bond (RAHB) is a key feature that can also influence intermolecular interactions. researchgate.net In the solid state, β-enaminones can form extended hydrogen-bonded networks, leading to specific crystal packing arrangements.

Furthermore, the enaminone moiety can act as a ligand for metal ions, forming coordination complexes. isnra.net This property allows for the use of β-enaminone derivatives as organic linkers in the construction of metal-organic frameworks (MOFs). youtube.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry and functionality of the enaminone linker can be tailored to control the structure and properties of the resulting MOF.

| Supramolecular System | Role of the Enaminone Moiety | Key Interactions |

|---|---|---|

| Hydrogen-Bonded Networks | Provides hydrogen bond donor (N-H) and acceptor (C=O) sites. | Intermolecular N-H···O hydrogen bonds. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Acts as a multitopic organic linker connecting metal nodes. youtube.com | Coordination bonds between the enaminone (as a ligand) and metal ions. |

| Self-Assembled Monolayers | Can be functionalized for attachment to surfaces, with intermolecular interactions directing the assembly. | Hydrogen bonding, van der Waals forces. |

Q & A

Basic Research Question

- NMR Spectroscopy : Analyze ¹H NMR for amine (-NH2) and ketone (C=O) proton environments. ¹³C NMR confirms carbonyl (C=O) and enamine (C=C-N) carbons. Typical shifts:

- IR Spectroscopy : Identify amine (N-H stretch, ~3300 cm⁻¹) and ketone (C=O stretch, ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify structure .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT Calculations : Use density functional theory (DFT) to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Transition State Analysis : Simulate reaction pathways (e.g., enamine isomerization) using software like Gaussian or ORCA .

- Validation : Compare computational results with experimental kinetic data to refine models .

How should researchers resolve contradictions in stability data for this compound under varying conditions?

Advanced Research Question

- Controlled Replication : Repeat experiments under identical conditions (pH, temperature, solvent) to isolate variables .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences.

- Root-Cause Investigation : Use degradation studies (e.g., accelerated stability testing) to identify decomposition pathways .

What experimental design principles apply to kinetic studies of this compound degradation?

Basic Research Question

- Variable Selection : Control temperature, light exposure, and solvent polarity to isolate degradation mechanisms.

- Sampling Intervals : Collect time-point samples for HPLC or UV-Vis analysis to track concentration changes.

- Rate Law Derivation : Use pseudo-first-order kinetics if reactant concentrations are in excess .

How can statistical methods address variability in synthesis yields of this compound?

Advanced Research Question

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., catalyst loading, solvent ratio).

- Error Analysis : Calculate standard deviation and confidence intervals for yield data.

- Multivariate Regression : Identify dominant factors affecting yield using software like Minitab or R .

What challenges arise in enantioselective synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- Chiral Catalysts : Test chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts.

- Stereochemical Analysis : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee).

- Racemization Risks : Monitor reaction time and temperature to prevent loss of chirality .

How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Basic Research Question

- Detailed Protocols : Document exact reagent grades, equipment specifications, and environmental controls.

- Data Sharing : Publish raw NMR/MS spectra and crystallographic data in open repositories.

- Collaborative Validation : Cross-validate results with independent labs using identical protocols .

What strategies are recommended for analyzing non-linear dose-response relationships in biological studies involving this compound?

Advanced Research Question

- Curve Fitting : Use sigmoidal or Hill equation models to describe dose-response data.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Mechanistic Insights : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking simulations .

How should researchers handle discrepancies between computational predictions and experimental reactivity data for this compound?

Advanced Research Question

- Model Refinement : Adjust DFT parameters (e.g., basis sets, solvation models) to better align with empirical data.

- Sensitivity Analysis : Identify which computational assumptions (e.g., transition state geometry) most impact accuracy.

- Hybrid Approaches : Integrate machine learning with DFT to improve predictive power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.